molecular formula C23H28O7 B192346 Schisandrol B CAS No. 58546-54-6

Schisandrol B

カタログ番号: B192346
CAS番号: 58546-54-6
分子量: 416.5 g/mol
InChIキー: ZWRRJEICIPUPHZ-SFDCACGMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Metabolic Interactions with Cytochrome P450 Enzymes

SolB modulates cytochrome P450 (CYP) enzymes, critical for xenobiotic metabolism:

  • CYP2E1 and CYP3A11 Inhibition : SolB competitively inhibits CYP2E1 and CYP3A11, reducing the bioactivation of acetaminophen (APAP) into its toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). Molecular docking studies reveal SolB binds to the active sites of these enzymes via hydrophobic interactions and hydrogen bonding .

  • Impact on APAP Metabolism :

    ParameterSolB (20 μM)Control
    NAPQI-GSH Formation↓ 72%Baseline
    CYP2E1 Activity↓ 65%100% Activity
    Data from in vitro microsomal assays demonstrate dose-dependent inhibition .

Interaction with Nuclear Receptors

SolB activates the pregnane X receptor (PXR), a regulator of detoxification genes:

  • PXR Activation : SolB binds to PXR’s ligand-binding domain (LBD), inducing expression of CYP3A11 and UDP-glucuronosyltransferases (UGT1A1) in mice. This enhances bile acid detoxification and reduces cholestatic liver injury .

  • Metabolomic Profiling :

    Bile AcidSolB-Treated (μM)Control (μM)
    Lithocholic Acid12.3 ± 1.228.6 ± 3.1
    Taurocholic Acid45.8 ± 4.522.1 ± 2.3
    LC-MS analysis shows SolB reduces toxic bile acid accumulation .

Modulation of NF-κB Signaling

SolB inhibits TGFβ1-mediated NF-κB activation in vascular smooth muscle cells (VSMCs):

  • IKK/IκBα Phosphorylation : At 20 μM, SolB suppresses IKKα/β phosphorylation by 58% and IκBα degradation by 64%, blocking NF-κB nuclear translocation .

  • Dose-Dependent Effects :

    SolB Concentration (μM)NF-κB Luciferase Activity (% of Control)
    582 ± 6
    1054 ± 5
    2031 ± 4
    Luciferase reporter assays confirm inhibition of NF-κB transcriptional activity .

Structural Modifications During Processing

Wine-steaming alters SolB’s chemical profile in Schisandra chinensis:

  • Fermentation-Induced Changes :

    ComponentRaw Schisandra (mg/g)Wine-Steamed (mg/g)
    This compound2.80 ± 0.213.38 ± 0.60
    Schisandrin B151.78 ± 14.89183.01 ± 23.89
    UPLC-Q-TOF-MS/MS analysis shows increased SolB solubility post-fermentation .

Pharmacokinetic Profile

SolB exhibits tissue-specific distribution in rats:

  • Bioavailability : Oral bioavailability is 34.2% due to first-pass metabolism.

  • Tissue Accumulation (24 h Post-Dose) :

    TissueSolB Concentration (ng/g)
    Liver2850 ± 320
    Kidney1240 ± 150
    Heart680 ± 85
    HPLC-MS/MS data highlight hepatic preferential uptake .

Antioxidant Mechanism via NRF2/ARE Pathway

SolB activates NRF2, enhancing antioxidant gene expression:

  • Glutathione Synthesis : Increases hepatic glutathione (GSH) by 1.8-fold in APAP-injured mice .

  • Gene Regulation : Upregulates NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) via ARE-driven transcription .

科学的研究の応用

BESIGOMSIN has a wide range of scientific research applications:

作用機序

BESIGOMSINは、さまざまな分子標的と経路を通じてその効果を発揮します。

類似化合物の比較

BESIGOMSINは、シサンドロールBやゴミシンNなど、シサンドラチンエンシスから単離された他のリグナンに似ています。 BESIGOMSINは、その特定の薬理効果と分子標的によってユニークです。 たとえば、シサンドロールBも抗炎症作用を持っていますが、BESIGOMSINは神経保護や肝保護など、より幅広い効果を持っています .

類似の化合物には、次のものがあります。

  • シサンドロールB
  • ゴミシンN
  • シサンドリン

これらの化合物は構造的に類似していますが、その特定の生物学的活性と治療の可能性は異なります .

類似化合物との比較

BESIGOMSIN is similar to other lignans isolated from Schisandra chinensis, such as Schisandrol B and Gomisin N. BESIGOMSIN is unique due to its specific pharmacological effects and molecular targets. For example, while this compound also has anti-inflammatory properties, BESIGOMSIN has a broader range of effects, including neuroprotection and hepatoprotection .

Similar compounds include:

  • This compound
  • Gomisin N
  • Schizandrin

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials .

特性

CAS番号

58546-54-6

分子式

C23H28O7

分子量

416.5 g/mol

IUPAC名

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol

InChI

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1

InChIキー

ZWRRJEICIPUPHZ-SFDCACGMSA-N

SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

異性体SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3

正規SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

同義語

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol
gomisin A
schisandrol B
schizandrol B
TJN 101
TJN-101

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schisandrol B
Reactant of Route 2
Reactant of Route 2
Schisandrol B
Reactant of Route 3
Reactant of Route 3
Schisandrol B
Reactant of Route 4
Reactant of Route 4
Schisandrol B
Reactant of Route 5
Reactant of Route 5
Schisandrol B
Reactant of Route 6
Reactant of Route 6
Schisandrol B
Customer
Q & A

Q1: How does Schisandrol B exert its hepatoprotective effects against acetaminophen-induced liver injury?

A1: [] this compound demonstrates a protective effect against acetaminophen-induced liver injury through a multifaceted mechanism. It inhibits the activity of cytochrome P450 enzymes, CYP2E1 and CYP3A11, responsible for the metabolic activation of acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This inhibition reduces NAPQI formation, mitigating oxidative stress and subsequent liver damage. Additionally, this compound promotes liver regeneration by modulating the expression of proteins involved in cell cycle regulation (p53, p21, cyclin D1) and apoptosis (BCL-2). []

Q2: What is the role of this compound in modulating Transforming Growth Factor Beta 1 (TGFβ1) signaling?

A2: [] this compound, along with Schisandrin B, inhibits TGFβ1-mediated activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in vascular smooth muscle cells. This inhibition occurs independently of the canonical Smad-dependent pathway, suggesting an alternative mechanism of action. By suppressing TGFβ1-induced NF-κB activation, this compound potentially mitigates vascular fibrosis.

Q3: How does this compound protect against cholestatic liver injury?

A3: this compound exhibits protection against cholestatic liver injury via multiple mechanisms. [] In lithocholic acid (LCA)-induced liver injury, it modulates mitochondrial dynamics by influencing the expression of proteins like dynamin-related protein 1 (DRP1), optic atrophy 1 (OPA1), and mitofusins (MFN1, MFN2), ultimately favoring mitochondrial fission. [] Additionally, this compound demonstrates interaction with pregnane X receptors (PXR), nuclear receptors involved in regulating bile acid homeostasis.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22O6, and its molecular weight is 370.4 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic techniques can be employed to characterize this compound. These include nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, infrared (IR) spectroscopy for identifying functional groups, and mass spectrometry (MS) for determining molecular weight and fragmentation patterns. []

Q6: How does this compound influence the pharmacokinetics of other drugs?

A6: [] this compound exhibits inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. This inhibition can potentially alter the metabolism and clearance of co-administered drugs that are substrates of these enzymes, leading to pharmacokinetic interactions. Notably, this compound demonstrates potent inhibition of CYP2C19. [] Furthermore, this compound can inhibit P-glycoprotein (P-gp), an efflux transporter, impacting the absorption and distribution of its substrate drugs.

Q7: Are there gender differences in the pharmacokinetics of this compound?

A7: [] Pharmacokinetic studies in rats revealed significant gender differences in the pharmacokinetics of this compound and other lignans present in Schisandra chinensis extract. Male rats exhibited faster absorption, while female rats showed higher peak plasma concentrations (Cmax) and area under the curve (AUC) values, suggesting potential gender-specific variations in drug disposition.

Q8: What in vitro and in vivo models are employed to investigate the pharmacological effects of this compound?

A8: [] The hepatoprotective effects of this compound have been extensively studied in both in vitro and in vivo models. Cell-based assays using hepatocytes are employed to assess its ability to mitigate drug-induced cytotoxicity and oxidative stress. Animal models, primarily rodents, are used to evaluate its efficacy against various liver injury models, including acetaminophen-induced hepatotoxicity and cholestasis. []

Q9: What analytical techniques are commonly used to quantify this compound in biological samples?

A9: [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array detection (DAD), or mass spectrometry (MS), is frequently employed for the quantification of this compound in biological samples like plasma, serum, and tissue homogenates. These methods offer sensitivity, specificity, and the ability to simultaneously analyze multiple lignans. []

Q10: How does this compound perform in different formulations?

A10: [] Research has explored various formulations to improve the stability, solubility, and bioavailability of this compound. These include encapsulation techniques like liposomes and nanoparticles, which can enhance its solubility, protect it from degradation, and facilitate targeted delivery. [] Further investigations are necessary to optimize its formulation for clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。